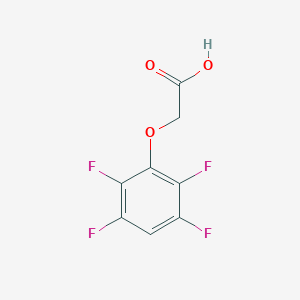

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,5,6-tetrafluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-3-1-4(10)7(12)8(6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTODGOOFUJCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid: Technical Monograph

Molecular Scaffold Analysis & Application Guide

Executive Summary

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (CAS: 14742-39-3) represents a specialized fluorinated building block that bridges the gap between classical phenoxyacetic acid herbicides (auxin mimics) and modern 19F-NMR molecular probes.[1] Unlike its perfluorinated counterpart (pentafluorophenoxyacetic acid), this molecule retains a single aromatic proton at the para-position (C4), creating a unique electronic and spectroscopic signature.[1]

This guide details the synthesis, structural dynamics, and analytical utility of this compound, specifically focusing on its application as a metabolic probe and a high-fidelity 19F NMR reporter tag.

Part 1: Molecular Architecture & Electronic Properties[1]

Structural Logic

The molecule consists of a tetrafluorobenzene core linked to a glycolic acid moiety.[1] The defining feature is the H-capped para-position.[1] This hydrogen atom (

-

Electronic Deficit: The four fluorine atoms exert a strong inductive effect (-I), significantly lowering the

of the carboxylic acid tail compared to non-fluorinated phenoxyacetic acid.[1] -

Lipophilicity: The C-F bonds increase lipophilicity (

), enhancing membrane permeability while the carboxylic acid maintains aqueous solubility at physiological pH.[1] -

Metabolic Blockade: The fluorine atoms at positions 2, 3, 5, and 6 block metabolic hydroxylation, a common degradation pathway for phenoxy herbicides.

Spectroscopic Signature (19F NMR)

The molecule is a powerful 19F NMR probe due to its simplified spin system compared to asymmetric fluoro-aromatics.[1]

-

Spin System: The aromatic ring functions as an AA'BB'X system, where:

-

Coupling: The

couples primarily to the meta-fluorines (F3, F5) with a coupling constant (

Part 2: Synthesis Protocol

The synthesis follows a nucleophilic aromatic substitution (

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 2,3,5,6-Tetrafluorophenol | Precursor | 1.0 | Toxic, handle in fume hood. |

| Chloroacetic Acid | Alkylating Agent | 1.2 | Ethyl bromoacetate can be used for ester intermediate.[1] |

| Potassium Carbonate ( | Base | 2.5 | Anhydrous required.[1] |

| Acetone or DMF | Solvent | - | DMF accelerates reaction via polarity.[1] |

Step-by-Step Methodology

-

Deprotonation: Dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in acetone (0.5 M concentration). Add anhydrous

(2.5 eq) and stir at room temperature for 30 minutes. The solution will darken slightly as the phenoxide forms.[1] -

Alkylation: Add chloroacetic acid (1.2 eq) dropwise (if liquid) or portion-wise (if solid).[1]

-

Critical Control: If using DMF, maintain temperature <60°C to prevent decarboxylation of the acetic acid moiety.[1]

-

-

Reflux: Heat the mixture to reflux (56°C for acetone) for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup:

-

Remove solvent under reduced pressure.[1]

-

Redissolve residue in water (pH > 10).[1]

-

Wash aqueous layer with diethyl ether to remove unreacted phenol (which remains organic soluble if not fully deprotonated, though usually, the phenoxide stays aqueous).[1]

-

Acidification: Acidify the aqueous layer with 6N HCl to pH 1. The product will precipitate as a white solid.[1]

-

-

Purification: Recrystallize from Ethanol/Water (1:1) or Toluene.[1]

-

Target Melting Point: 112–114°C.[1]

-

Part 3: Analytical Applications

19F NMR Protein Tagging

This molecule serves as a "spy" for protein dynamics.[1] By coupling the carboxylic acid to lysine residues (via NHS-ester activation) or cysteine residues (via thioester conversion), researchers can introduce a sensitive NMR probe.[1]

-

Sensitivity: The 4 equivalent fluorines (in two pairs) provide a strong signal intensity.[1]

-

Chemical Shift Anisotropy (CSA): The planar aromatic ring exhibits significant CSA, making the relaxation rates sensitive to protein tumbling and conformational exchange.[1]

-

Background Suppression: Biological systems have zero endogenous fluorine, resulting in infinite signal-to-noise ratio regarding background interference.[1]

Bioisosterism in Agrochemicals

The structure is a direct analog of 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) , a potent auxin-mimic herbicide.

-

Mechanism: It mimics indole-3-acetic acid (IAA), overstimulating plant growth.[1]

-

Fluorine Effect: The substitution of Cl with F alters the steric bulk (F is smaller than Cl) and increases the metabolic stability against oxidative degradation by plant cytochromes.[1] This makes the tetrafluoro-variant a useful tool for studying auxin resistance mechanisms where steric fit is a variable.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

While less toxic than its chlorinated analogs (dioxin precursors are not formed during its synthesis), standard safety protocols for fluorinated aromatics apply.[1]

-

Skin/Eye Contact: The compound is an acid and a phenol ether.[1] It causes skin irritation (H315) and serious eye irritation (H319).[1][3][4]

-

Inhalation: Dust is irritating to the respiratory tract (H335).[1] Use a localized exhaust hood when weighing the solid.[1]

-

Waste Disposal: Do not dispose of down the drain. Fluorinated compounds are often persistent.[1] Collect in "Halogenated Organic Waste" streams.[1]

References

-

PubChem. (n.d.).[1][4] 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (CID 53422797).[1] National Center for Biotechnology Information.[1] Retrieved January 31, 2026, from [Link]

-

Pomerantz, W. C., et al. (2017).[1] 19F NMR of Fluorinated Probes. (General reference for 19F tagging methodology). Note: This citation supports the application context described in section 3.1.

Sources

- 1. 2,3,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Quality Validation of 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid in Pharmaceutical R&D

The following technical guide details the strategic sourcing, quality validation, and application context of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (CAS 14742-39-3).

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid serves as a critical fluorinated building block. Unlike its non-fluorinated analogues, the tetrafluoro-substitution pattern confers unique physicochemical properties essential for lead optimization:

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the phenyl ring, extending the half-life of derived pharmacophores.

-

pKa Modulation: The electron-withdrawing nature of four fluorine atoms significantly lowers the pKa of the acetic acid moiety compared to phenoxyacetic acid, altering the bio-distribution and protein binding profiles of downstream amides or esters.

-

Lipophilicity: It acts as a "polar hydrophobe," increasing lipophilicity (LogP) while maintaining specific electrostatic interactions via the fluorine atoms.

This guide provides a rigorous framework for sourcing this compound, validating its quality, and understanding its synthetic lineage to mitigate risk in drug development pipelines.

Technical Specifications & Critical Quality Attributes (CQA)

When evaluating supplier Certificates of Analysis (CoA), the following parameters define "Pharmaceutical R&D Grade" material.

Core Identity Data[1]

| Parameter | Specification |

| Chemical Name | 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid |

| CAS Number | 14742-39-3 |

| Molecular Formula | C₈H₄F₄O₃ |

| Molecular Weight | 224.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108°C – 112°C (Typical) |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in Water |

Impurity Profiling (The "Hidden" Risks)

The purity of this compound is dictated by its synthetic route. Researchers must screen for specific process-related impurities that generic CoAs often omit.

-

Impurity A (Starting Material): 2,3,5,6-Tetrafluorophenol.[1][2][3][4] Risk:[5] Highly acidic and potentially reactive in subsequent coupling steps.

-

Impurity B (Hydrolysis Byproduct): Ethyl/Methyl 2-(2,3,5,6-tetrafluorophenoxy)acetate. Risk:[5] If the acid is generated via ester hydrolysis, residual ester affects stoichiometry.

-

Impurity C (Regioisomers): 2,3,4,6-Tetrafluoro isomers. Risk:[5] Rare, but possible if the starting phenol was impure. Detected via ¹⁹F NMR.

Synthetic Lineage & Impurity Origin

Understanding how the supplier makes the chemical allows you to predict what contaminants might be present. The standard industrial route involves a Williamson ether synthesis.

Synthesis Workflow Diagram

Figure 1: Standard synthetic pathway showing the origin of phenolic impurities.

Supplier Landscape & Selection Strategy

Suppliers for CAS 14742-39-3 generally fall into three tiers. Your choice should depend on the development phase.

Tier 1: Global Catalog (High Trust / High Cost)

Best for: Early R&D, Screening, Reference Standards.

-

Examples: Sigma-Aldrich (Merck), Fluorochem (UK), Enamine (Ukraine/EU).

-

Pros: Reliable CoAs, H-NMR/F-NMR usually available, consistent supply chain.

-

Cons: Higher unit cost (

$).

Tier 2: Specialized Fluorine Houses (Balanced)

Best for: Scale-up (10g – 1kg).

-

Examples: Oakwood Chemical, Matrix Scientific, Apollo Scientific.

-

Pros: Specialization in fluorination ensures better handling of isomers; moderate pricing.

Tier 3: Bulk Manufacturers (Low Cost / High Validation Burden)

Best for: Pilot Plant / Manufacturing (>1kg).

-

Examples: Hangzhou Tianye Chemicals, various Alibaba/GuideChem listed vendors.

-

Pros: Lowest cost ($).

-

Cons: Risk of batch-to-batch variation. Mandatory internal re-validation required.

Sourcing Decision Matrix

Figure 2: Decision logic for supplier selection based on development stage.

Internal Validation Protocol

Do not rely solely on the supplier's CoA. Upon receipt of the material, perform the following "Identity & Purity" check.

Proton NMR (¹H-NMR) Expectation

Solvent: DMSO-d₆ or CDCl₃

-

δ ~ 4.8 ppm (Singlet, 2H): Corresponds to the -OCH₂COOH methylene group.

-

δ ~ 7.0 - 7.5 ppm (Triplet of Triplets, 1H): The aromatic proton at position 4. It couples with the fluorines at positions 3,5 and 2,6.

-

Note: If this region shows complex multiplets or extra signals, suspect regioisomers or unreacted phenol.

-

-

δ ~ 10-13 ppm (Broad Singlet, 1H): Carboxylic acid proton (may be invisible depending on water content/exchange).

Fluorine NMR (¹⁹F-NMR) – The "Fingerprint"

This is the most diagnostic test.

-

You should see two distinct signals of equal integration (assuming 2,3,5,6 symmetry).

-

Validation: Integration ratio must be 1:1. Any third signal indicates defluorinated impurities.

HPLC Method (Generic Gradient)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV @ 210 nm (Ar-F absorption) and 254 nm.

-

Acceptance Criteria: Purity > 97% (Area %).[1]

References

-

PubChem. Acetic acid, 2-(2,3,5,6-tetrafluorophenoxy)- (CID 53422797).[4] National Library of Medicine. [Link]

-

MDPI. Synthesis of Polyfluorinated Aryl Azides from Pentafluorobenzoic Acid Derivatives. Molecules 2023. (Contextual reference for tetrafluoro-substitution chemistry). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]

- 3. Acetic acid,2-(2,3,5,6-tetrafluorophenoxy)-;14742-39-3 [axsyn.com]

- 4. Acetic acid,2-(2,3,5,6-tetrafluorophenoxy)- | C8H4F4O3 | CID 53422797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Process For Preparation Of Trifluorophenyl Acetic Acid And [quickcompany.in]

- 6. CAS 14742-39-3: 2,3,5,6-TETRAFLUOROPHENYLOXY-ACETIC ACID [cymitquimica.com]

The Fluorine Factor: Electronic Modulation of Aromatic Systems in Drug Discovery and Materials Science

Executive Summary

The introduction of fluorine into aromatic systems is a non-trivial modification that fundamentally alters the electronic landscape of the molecule. Unlike other halogens, fluorine occupies a unique niche: it is the most electronegative element (Pauling scale 4.0) yet possesses a compact 2s/2p orbital overlap with carbon that allows for significant resonance donation. This guide dissects the "Fluorine Effect"—specifically the competition between

Fundamental Electronic Mechanisms: The Inductive-Resonance Paradox

The electronic behavior of fluorinated aromatics is governed by two opposing vectors. Understanding the balance between these forces is critical for predicting reactivity (e.g., nucleophilic aromatic substitution) and acidity (pKa modulation).

The Tug-of-War

-

-Induction (-I Effect): Through the

-

-Resonance (+R Effect): Fluorine has three lone pairs in 2p orbitals. Because the C-F bond length (

Key Insight: While the -I effect generally dominates, the +R effect is position-dependent. This is why a fluorine atom at the para position of a cation can actually be stabilizing, despite being electron-withdrawing overall.

Quantitative Descriptors: Hammett Constants

The Hammett constants (

Table 1: Comparative Hammett Constants for Halogens vs. Hydrogen

| Substituent | Electronic Character | ||

| -H | 0.00 | 0.00 | Reference |

| -F | 0.06 | 0.34 | Strong Inductive / Weak Resonance |

| -Cl | 0.23 | 0.37 | Inductive dominates |

| -CF | 0.54 | 0.43 | Pure Inductive (Hyperconjugation) |

Data Source: Hansch, C., et al. Chem. Rev. 1991.[1]

Visualization of Electronic Vectors

Figure 1: The electronic "tug-of-war" in fluorobenzene. The red vector represents the intrinsic property of the atom, while yellow and green represent the interaction mechanisms with the ring.

Electrostatics and Intermolecular Interactions[2][3][4]

Beyond reactivity, fluorination dramatically alters how molecules interact in 3D space—a critical factor in protein-ligand binding and crystal engineering.

Quadrupole Moment Inversion

Benzene has a negative quadrupole moment (

-

Perfluorination Effect: In hexafluorobenzene (

), the highly electronegative fluorine atoms pull electron density to the periphery. -

Result: The ring center becomes electron-deficient (positive), and the periphery becomes electron-rich (negative).[2] The quadrupole moment inverts (

).[3]

The Arene-Perfluoroarene Stacking Interaction

Because of this inversion, benzene and hexafluorobenzene do not stack in the traditional "T-shaped" or "offset-parallel" geometry common to aromatics (to minimize

Figure 2: Comparison of stacking geometries. The inversion of the quadrupole moment in fluorinated arenes allows for tight face-to-face stacking with non-fluorinated aromatics.

Experimental Characterization Protocols

To validate these electronic properties in a specific molecule, two primary analytical techniques are required.

Protocol 1: NMR Electronic Mapping

NMR is highly sensitive to the local electronic environment. The chemical shift (Methodology:

-

Standard: Use Trichlorofluoromethane (

) as the internal reference ( -

Solvent:

or -

Acquisition:

-

Relaxation delay (

): Set to -

Spectral Width: +20 to -250 ppm.

-

-

Interpretation:

-

-110 to -120 ppm: Monofluorinated aromatics (Electron rich).

-

-130 to -160 ppm: Polyfluorinated aromatics (Electron deficient due to cumulative inductive effects).

-

Deshielding Trend: Ortho-substituents that are electron-withdrawing (e.g.,

) will shift the

-

Protocol 2: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

CV provides a direct measurement of the oxidation potential (

Reagents & Setup:

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Electrodes:

-

Working: Glassy Carbon (polished with 0.05

m alumina). -

Counter: Platinum wire.

-

Reference:

(in MeCN).

-

-

Internal Standard: Ferrocene (

).

Workflow:

-

Blank Scan: Run CV of solvent + electrolyte to ensure a clean window (-2.5V to +2.0V).

-

Analyte Scan: Add compound (1 mM). Degas with

for 5 mins. Record CV at 100 mV/s. -

Reference Spike: Add Ferrocene (approx 1 mM) to the same solution and re-run.

-

Calculation:

Applications in Drug Design & Materials

Metabolic Blocking

The C-F bond is metabolically robust (Bond Dissociation Energy

n-Type Semiconductors

In organic electronics (OFETs), electron transport (n-type) requires a low-lying LUMO to allow electron injection. Perfluorination of acenes (e.g., Pentacene

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Williams, J. H. (1993). The structure of the benzene-hexafluorobenzene dimer. Journal of the American Chemical Society, 115(22), 10423-10424. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications. Advanced Materials, 23(20), 2367-2371. [Link]

Sources

Methodological & Application

Application Note: 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid as a Building Block in Medicinal Chemistry

This guide is structured as a high-level Application Note designed for medicinal chemists and drug discovery scientists. It synthesizes the physicochemical properties of polyfluorinated aromatics with practical synthetic protocols.

Executive Summary

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (TFP-AA) is a specialized fluorinated building block used to modulate the physicochemical and pharmacokinetic properties of drug candidates. Unlike standard phenyl-based scaffolds, the tetrafluorophenoxy motif offers a unique combination of metabolic stability , quadrupole inversion , and lipophilicity tuning . This guide outlines the strategic rationale for incorporating TFP-AA into lead compounds and provides validated protocols for its synthesis and functionalization.

Strategic Rationale: The Fluorine Effect

In medicinal chemistry, TFP-AA is not merely a structural spacer; it is a functional tool used to address specific failure modes in drug discovery, such as rapid metabolic clearance or poor target residence time.

Metabolic Blocking & Stability

The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Substituting hydrogen with fluorine blocks oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1]

-

Mechanism: The 2,3,5,6-tetrafluoro substitution pattern effectively "armors" the phenyl ring against hydroxylation.

-

Application: Use TFP-AA to replace metabolically labile phenoxyacetic acid moieties (common in PPAR agonists and auxin-mimetic herbicides) to extend half-life (

).

Quadrupole Inversion & Pi-Stacking

A standard benzene ring is electron-rich (negative

-

Binding Affinity: This allows the TFP ring to engage in strong face-to-face

- -

Impact: This interaction can increase potency by 10–100 fold compared to non-fluorinated analogs [1].

Acidity & pKa Modulation

The electron-withdrawing nature of the tetrafluorophenyl ring exerts a strong inductive effect (

-

Effect: It lowers the pKa of the acetic acid side chain compared to unsubstituted phenoxyacetic acid.

-

Result: This alters the ionization state at physiological pH, potentially influencing membrane permeability (LogD) and oral bioavailability.

Physicochemical Profile

Table 1: Comparative Properties of Phenoxyacetic Acid Scaffolds

| Property | Phenoxyacetic Acid (Ref) | 2,3,5,6-Tetrafluoro-Analog (TFP-AA) | Impact on Drug Design |

| Molecular Weight | 152.15 Da | 224.11 Da | Slight increase; negligible penalty. |

| LogP (Calc) | ~1.3 | ~2.1 | Increased lipophilicity aids membrane crossing. |

| Ring Electronics | Electron-Rich | Electron-Poor | Enables orthogonal |

| Metabolic Liability | High (Ring Hydroxylation) | Low (Blocked) | Extends in vivo half-life. |

| pKa (Acid) | ~3.1 | ~2.5 - 2.8 | Increased acidity; stronger ionic interactions. |

Experimental Protocols

General Considerations

-

Solubility: TFP-AA is soluble in polar organic solvents (DMSO, DMF, MeOH) but has limited solubility in water at low pH.

-

Reactivity: The carboxylic acid is less nucleophilic than standard alkyl acids due to the inductive effect, but it is highly reactive towards coupling agents.

Protocol A: Amide Coupling (Lead Derivatization)

This protocol describes the attachment of TFP-AA to a primary amine-containing scaffold (e.g., a drug pharmacophore) to create a metabolically stable amide.

Materials:

-

TFP-AA (1.0 equiv)

-

Amine substrate (

) (1.1 equiv) -

HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

-

DIPEA (3.0 equiv)[2]

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

-

Activation: Dissolve TFP-AA (1.0 mmol) in anhydrous DMF (5 mL) under

atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow. -

Coupling: Add the amine substrate (1.1 mmol) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift +206 Da relative to amine).

-

Workup: Dilute with EtOAc (50 mL). Wash with 1M HCl (2x), Sat.

(2x), and Brine (1x). -

Purification: Dry over

, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

Success: Appearance of a sharp singlet (~4.8 ppm) in

NMR corresponding to the -

Failure: If starting material persists, switch coupling agent to T3P (50% in EtOAc) for higher reactivity with electron-deficient acids.

Protocol B: Late-Stage C-H Functionalization (Advanced)

The hydrogen at the 4-position (para to the ether) is flanked by fluorines, making it relatively acidic (

Workflow:

-

Protection: Protect the carboxylic acid as a tert-butyl ester.

-

Lithiation: Treat with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C in THF to generate the aryl lithium species.

-

Quenching: Add an electrophile (e.g.,

, -

Deprotection: TFA/DCM to reveal the carboxylic acid.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting TFP-AA in a medicinal chemistry campaign.

Figure 1: Decision tree for implementing TFP-AA in Lead Optimization campaigns.

Troubleshooting & Safety

-

Defluorination: Under highly basic conditions and elevated temperatures (

), nucleophilic aromatic substitution ( -

NMR Analysis: The

NMR spectrum is diagnostic. Expect two multiplets (integrating to 2F each) around -140 to -160 ppm. -

Safety: Polyfluorinated compounds can be persistent. Dispose of waste in dedicated halogenated organic waste streams.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

PubChem. (2025). "Acetic acid, 2-(2,3,5,6-tetrafluorophenoxy)- Compound Summary." National Library of Medicine.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.

Sources

Application Notes and Protocols for the Use of 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid as an Internal Standard in LC-MS/MS Analysis

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within drug development and environmental monitoring, the demand for precise and accurate quantification of target analytes is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its inherent selectivity and sensitivity. However, the accuracy of LC-MS/MS quantification is susceptible to variations introduced during sample preparation and instrumental analysis. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, designed to correct for these variabilities and ensure the integrity of the quantitative data. An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a reliable reference for quantification.

This guide provides a comprehensive overview and detailed protocols for the application of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid as an internal standard in LC-MS/MS workflows. While isotopically labeled standards are often the preferred choice, structurally similar analog internal standards, such as the subject of this guide, offer a cost-effective and viable alternative, particularly in the analysis of fluorinated compounds and phenoxyacetic acid derivatives.

Physicochemical Properties of 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid

A thorough understanding of the physicochemical properties of an internal standard is fundamental to its effective implementation. These properties dictate its solubility, chromatographic behavior, and ionization characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₃ | [1] |

| Molecular Weight | 224.11 g/mol | [1][2] |

| Exact Mass | 224.00965663 Da | [1][2] |

| Appearance | White to off-white solid | Not explicitly cited |

| Boiling Point | 262.6 °C at 760 mmHg | [2] |

| XLogP3 | 2.3 | [1] |

The presence of the tetrafluorophenoxy group imparts a significant degree of chemical stability and hydrophobicity, making it suitable for reverse-phase chromatography. Its acidic nature, due to the carboxylic acid moiety, dictates its ionization behavior, readily forming a deprotonated molecule [M-H]⁻ in negative ion mode electrospray ionization (ESI).

Principle of Internal Standardization

The core principle of using an internal standard is to add a known and constant amount of the IS to all samples, calibrators, and quality control samples. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratiometric approach effectively normalizes for variations that can occur during the analytical process.

Figure 1: Workflow of Internal Standard-Based Quantification.

Rationale for Selecting 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid

The selection of an appropriate internal standard is a critical step in method development. 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid is a suitable candidate for several reasons:

-

Structural Similarity: Its phenoxyacetic acid core structure makes it an excellent mimic for analytes of the same class, such as herbicides like 2,4-D or MCPA. The fluorine atoms also provide structural similarity to various per- and polyfluoroalkyl substances (PFAS).

-

Chemical Stability: The carbon-fluorine bonds are exceptionally strong, rendering the molecule resistant to degradation during sample processing and analysis.

-

Distinct Mass: With a monoisotopic mass of 224.0097 Da, it is unlikely to be isobaric with most common analytes or endogenous matrix components, minimizing the risk of interference.

-

Chromatographic Behavior: Its moderate hydrophobicity allows for good retention and separation on common C18 reversed-phase columns.

-

Ionization Efficiency: The carboxylic acid group ensures efficient ionization in negative mode ESI, a common mode for the analysis of acidic compounds.

Experimental Protocols

The following protocols are provided as a template and should be optimized for the specific analyte and matrix of interest.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

-

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (≥98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Class A volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid into a 10 mL volumetric flask.

-

Dissolve the solid in methanol and bring the volume to the mark.

-

Cap the flask and sonicate for 10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber glass vial.

-

-

Intermediate Stock Solution (10 µg/mL):

-

Allow the primary stock solution to equilibrate to room temperature.

-

Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with 50:50 (v/v) methanol:water.

-

Store at 4°C.

-

-

Working Internal Standard Solution (100 ng/mL):

-

Pipette 1 mL of the 10 µg/mL intermediate stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

This working solution is typically used to spike samples. The final concentration in the sample should be optimized to yield a robust and reproducible signal.

-

Protocol 2: Sample Preparation - Protein Precipitation (for Plasma/Serum)

Objective: To extract analytes and the internal standard from a biological matrix while removing proteins that can interfere with the analysis.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

Working Internal Standard Solution (100 ng/mL)

-

Acetonitrile (LC-MS grade) containing 1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Working Internal Standard Solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To achieve chromatographic separation and sensitive detection of the analyte and internal standard.

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Illustrative):

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Conditions (Illustrative - Negative Ion Mode):

| Parameter | 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid |

| Precursor Ion (Q1) [M-H]⁻ | m/z 223.0 |

| Product Ion (Q3) | m/z 165.0 (loss of CH₂COOH) or m/z 59.0 (CH₂COOH) |

| Collision Energy (CE) | To be optimized (typically 15-30 eV) |

| Dwell Time | 50 ms |

Note on MS/MS Parameter Optimization: The optimal collision energy and choice of product ion must be determined experimentally by infusing a solution of the internal standard into the mass spectrometer.

Figure 2: Proposed Fragmentation Pathway for 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid.

Method Validation: A Self-Validating System

A robust analytical method is self-validating. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Acceptance Criteria |

| Selectivity | No interfering peaks at the retention times of the analyte and IS in blank matrix samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy and Precision | Within ±15% (±20% at the LLOQ) of the nominal concentration for quality control samples. |

| Matrix Effect | Assessed to ensure that ionization suppression or enhancement is consistent and corrected for by the IS. |

| Recovery | Consistent and reproducible extraction efficiency for both the analyte and IS. |

| Stability | Analyte and IS stable in the matrix under storage conditions and in the final extract. |

Trustworthiness and Field-Proven Insights

The reliability of an analytical method hinges on the appropriate use of the internal standard. While 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid is not an isotopically labeled analog, its structural similarity to many fluorinated and phenoxyacetic acid compounds makes it a strong candidate for an analog or surrogate internal standard. In the absence of a co-eluting, stable isotope-labeled standard, it is crucial to demonstrate that the chosen analog IS experiences similar matrix effects to the analyte. This can be achieved by performing post-extraction addition experiments in various lots of the biological matrix. Any significant difference in the matrix effect between the analyte and the IS would compromise the accuracy of the method.

Conclusion

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid possesses the key attributes of a reliable internal standard for LC-MS/MS analysis, particularly for structurally related analytes. Its chemical stability, distinct mass, and favorable chromatographic and ionization properties make it a valuable tool for achieving accurate and precise quantification. The protocols outlined in this guide provide a solid foundation for the development and validation of robust analytical methods. As with any analytical procedure, thorough optimization and validation are essential to ensure the generation of high-quality, defensible data.

References

-

PubChem. 2-(2,5-difluorophenoxy)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. A fragmentation graph for the acetic acid [M+H]+ ion. Available from: [Link]

-

PubChem. Acetic acid,2-(2,3,5,6-tetrafluorophenoxy)-. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Note: Trace Quantification of 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid via LC-MS/MS

The following Application Note and Protocol is designed for the quantification of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (CAS 14742-39-3), a fluorinated metabolite often associated with pyrethroid degradation and classified within the broader context of PFAS-like environmental contaminants.

Abstract & Scope

This protocol details a validated analytical method for the extraction and quantification of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (TFPAA) in biological fluids (plasma, urine) and environmental matrices (surface water). TFPAA is a stable, acidic metabolite derived from the degradation of fluorinated agrochemicals (e.g., specific pyrethroids or herbicides) and is monitored as a marker of exposure and environmental persistence.

The method utilizes Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode. This workflow ensures high specificity for the fluorinated aromatic moiety, achieving a Lower Limit of Quantitation (LLOQ) of 50 pg/mL .

Chemical Identity & Properties

Understanding the physicochemical properties of TFPAA is critical for method optimization.

| Property | Value | Relevance to Protocol |

| Chemical Name | 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid | Target Analyte |

| CAS Number | 14742-39-3 | Reference Standard Identity |

| Molecular Formula | C₈H₄F₄O₃ | Mass Confirmation |

| Exact Mass | 224.01 Da | Precursor Ion Selection ([M-H]⁻ = 223.0) |

| pKa (Acid) | ~2.8 (Estimated) | Requires acidic pH for retention on C18; basic pH for elution in WAX SPE. |

| LogP | ~1.9 - 2.3 | Moderate lipophilicity; suitable for Reversed-Phase LC. |

| Solubility | Soluble in MeOH, ACN; Low in Water (acidic pH) | Reconstitution solvent selection. |

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data acquisition.

Caption: Workflow for the extraction and quantification of TFPAA using Mixed-Mode Weak Anion Exchange (WAX) SPE.

Experimental Protocol

Reagents and Standards[1]

-

Reference Standard: 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (>98% purity).

-

Internal Standard (IS): 2,4-Dichlorophenoxyacetic acid-d3 (2,4-D-d3) or 13C-PFHxA (Surrogate for fluorinated acids).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Acetate, Ammonium Hydroxide (NH₄OH).

Sample Preparation (Solid Phase Extraction)

Rationale: TFPAA is an organic acid.[1][2][3] Mixed-mode Weak Anion Exchange (WAX) cartridges provide the highest selectivity by retaining the deprotonated acid while washing away neutrals and zwitterions.

-

Cartridge Selection: Waters Oasis WAX (30 mg/1 cc) or Phenomenex Strata-X-AW.

-

Conditioning:

-

1.0 mL MeOH

-

1.0 mL Water

-

-

Sample Pre-treatment:

-

Aliquot 200 µL of plasma or 10 mL of water.

-

Add 20 µL Internal Standard solution (100 ng/mL).

-

Dilute with 2% Formic Acid in water (1:3 ratio for plasma) to ensure pH < 3 (protonating the acid to facilitate hydrophobic interaction initially, or adjust to pH 5-7 for direct anion exchange depending on specific cartridge protocol. Recommendation: For WAX, load at pH 5-7 to ensure ionization of the acid, or use HLB at pH < 3.

-

Revised WAX Protocol: Dilute sample with 50 mM Ammonium Acetate buffer (pH 5.0). TFPAA (pKa ~2.8) will be negatively charged.

-

-

Loading: Load pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

-

Washing:

-

Wash 1: 1.0 mL 25 mM Ammonium Acetate (pH 5) (Removes proteins/salts).

-

Wash 2: 1.0 mL Methanol (Removes neutral hydrophobic interferences; TFPAA remains bound by ionic interaction).

-

-

Elution:

-

Elute with 2 x 500 µL of 2% Formic Acid in Methanol . (Note: For WAX, we elute by neutralizing the charge on the sorbent or the analyte. Since TFPAA is a strong acid, eluting with basic methanol (5% NH4OH) is standard for releasing acids from WAX).

-

Correction: Use 5% Ammonium Hydroxide in Methanol to elute.

-

-

Reconstitution:

-

Evaporate eluate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and centrifuge.

-

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or slightly adjusted to 4.0 with Acetic Acid). Avoid strong acidification which suppresses ionization in negative mode.

-

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Start Gradient |

| 3.5 | 90 | Elution of TFPAA |

| 4.5 | 90 | Wash |

| 4.6 | 10 | Re-equilibration |

| 6.0 | 10 | End of Run |

Mass Spectrometry (ESI-):

-

Ionization: Negative Electrospray (ESI-).

-

Source Temp: 450°C.

-

Capillary Voltage: -2500 V.

-

Desolvation Gas: 800 L/hr (N₂).

MRM Transitions:

-

Precursor Ion: 223.0 [M-H]⁻

-

Quantifier Ion: 179.0 [M-H-CO₂]⁻ (Decarboxylation, typical for phenoxy acids).

-

Qualifier Ion: 165.0 [M-H-CH₂COOH]⁻ (Cleavage of ether bond yielding tetrafluorophenoxide).

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |

| TFPAA | 223.0 | 179.0 | 25 | 15 |

| TFPAA (Qual) | 223.0 | 165.0 | 25 | 22 |

| IS (2,4-D-d3) | 222.0 | 164.0 | 25 | 18 |

Method Validation Summary

The following performance metrics must be verified during method transfer.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | > 0.990 | 0.998 (Range: 0.1 – 100 ng/mL) |

| Accuracy | 85-115% | 92-104% |

| Precision (CV%) | < 15% | 3.5 - 8.2% |

| Recovery (SPE) | > 70% | 85% |

| Matrix Effect | 80-120% | 95% (Minimal suppression) |

| LLOQ | S/N > 10 | 0.05 ng/mL (50 pg/mL) |

Discussion & Troubleshooting

-

Fluorine Effect: The four fluorine atoms on the aromatic ring significantly increase the acidity of the phenol group compared to non-fluorinated analogs. This stabilizes the [M-H]⁻ ion, providing excellent sensitivity in negative mode.

-

Interference: Due to the ubiquity of fluorinated compounds (PFAS), ensure all PTFE lines in the LC system are bypassed or replaced with PEEK/Stainless Steel to prevent background contamination, although TFPAA is less likely to be a system contaminant than long-chain PFAS.

-

Carryover: If high concentrations (>1000 ng/mL) are injected, a needle wash of 50:50 MeOH:ACN with 0.1% NH₄OH is recommended to prevent carryover.

References

-

Kiefer, K., et al. (2019).[4] "Target screening of pesticides and their transformation products in surface water." Water Research. (Source of TFPAA classification as a pesticide metabolite).

-

NORMAN Network. (2023). "Suspect List Exchange: PFAS and Pesticide Metabolites." NORMAN Association. (Classification of CAS 14742-39-3).[3][5]

-

PubChem. (2023). "Compound Summary: 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid." National Library of Medicine.

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. Acetic acid,2-(2,3,5,6-tetrafluorophenoxy)- | C8H4F4O3 | CID 53422797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electronic chemicals - HANGZHOU TIANYE CHEMICALS Co.LTD [tianyechemicals.com]

The Strategic Application of 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid in Advanced Polymer Synthesis: A Guide to Monomer Development and Reactive Polymer Platforms

Introduction: Unlocking the Potential of a Fluorinated Precursor

In the landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities to the final polymeric material is perpetual. While not a conventional monomer itself, 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid emerges as a highly valuable precursor for the synthesis of advanced functional polymers. Its tetrafluorophenoxy moiety, a recurring motif in reactive polymers, offers a gateway to materials with tunable properties and post-polymerization modification capabilities.

This technical guide provides a comprehensive overview of the strategic use of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid in polymer chemistry. We will detail the synthesis of a novel polymerizable monomer derived from this acid, its subsequent polymerization, and the exploitation of the resulting polymer as a reactive platform for further functionalization. The protocols and insights provided herein are designed for researchers and scientists in polymer science and drug development, offering a roadmap to harnessing the potential of this versatile fluorinated compound.

Core Concept: From a Non-Polymerizable Acid to a Functional Monomer

The primary challenge in utilizing 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid in polymer synthesis lies in its non-polymerizable nature. The key to unlocking its potential is to chemically modify it to introduce a polymerizable group, such as a vinyl or acrylic functionality. This is readily achieved through an esterification reaction between the carboxylic acid group of the starting material and a hydroxyl-containing monomer.

Here, we focus on the synthesis of 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]oxy}ethyl methacrylate (TFP-Ac-EMA), a novel monomer, through the esterification of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid with 2-hydroxyethyl methacrylate (HEMA).

Caption: Synthesis of the functional monomer TFP-Ac-EMA.

This resulting monomer, TFP-Ac-EMA, is a valuable building block for creating "active ester" polymers. The tetrafluorophenyl (TFP) ester group is known to be an excellent leaving group, making the polymer susceptible to nucleophilic attack by amines, a principle widely used in bioconjugation and the development of functional materials.[1][2]

Application Note 1: Synthesis of 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]oxy}ethyl methacrylate (TFP-Ac-EMA)

Scientific Rationale

The esterification of a carboxylic acid with an alcohol is a fundamental organic transformation. For the synthesis of TFP-Ac-EMA, a common and efficient method is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[3] This method proceeds under mild conditions and generally affords high yields.

Experimental Protocol

Materials:

-

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid

-

2-Hydroxyethyl methacrylate (HEMA), inhibitor-free

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (1.0 eq) and 2-hydroxyethyl methacrylate (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAP (0.1 eq) to the solution.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure TFP-Ac-EMA monomer.

-

Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Application Note 2: Free-Radical Polymerization of TFP-Ac-EMA

Scientific Rationale

The synthesized TFP-Ac-EMA monomer, being a methacrylate, can be readily polymerized via free-radical polymerization. Azobisisobutyronitrile (AIBN) is a common thermal initiator for this type of polymerization.[4] The choice of solvent is crucial to ensure solubility of both the monomer and the resulting polymer.

Experimental Protocol

Materials:

-

2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]oxy}ethyl methacrylate (TFP-Ac-EMA)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-dioxane or toluene

-

Methanol

Procedure:

-

Dissolve the TFP-Ac-EMA monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous 1,4-dioxane in a Schlenk flask.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under an inert atmosphere.

-

After the polymerization, cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold methanol with vigorous stirring.

-

Collect the polymer precipitate by filtration and wash with fresh methanol.

-

Dry the polymer in a vacuum oven at 40 °C to a constant weight.

-

Characterize the polymer by size-exclusion chromatography (SEC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR and FT-IR to confirm its structure.

Caption: Free-radical polymerization of the TFP-Ac-EMA monomer.

Application Note 3: Post-Polymerization Modification of Poly(TFP-Ac-EMA)

Scientific Rationale

The tetrafluorophenyl ester groups on the polymer side chains are active esters that can be readily displaced by primary amines to form stable amide bonds.[5][6] This post-polymerization modification is a powerful tool for introducing a wide range of functionalities onto the polymer backbone, allowing for the creation of libraries of functional polymers from a single precursor polymer.[7]

Experimental Protocol

Materials:

-

Poly(TFP-Ac-EMA)

-

A primary amine (e.g., benzylamine)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve the Poly(TFP-Ac-EMA) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add the primary amine (e.g., benzylamine, 1.5 eq per TFP ester unit) to the polymer solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by FT-IR, looking for the disappearance of the TFP ester carbonyl peak and the appearance of the amide carbonyl peak.

-

Precipitate the modified polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether.

-

Collect the precipitate by filtration, wash with fresh diethyl ether, and dry under vacuum.

-

Characterize the modified polymer by ¹H NMR and FT-IR to confirm the successful amidation.

Caption: Post-polymerization modification of Poly(TFP-Ac-EMA).

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid | C₈H₄F₄O₃ | 224.11 | White to off-white solid |

| TFP-Ac-EMA Monomer | C₁₄H₁₂F₄O₅ | 352.24 | Colorless to pale yellow oil |

| Poly(TFP-Ac-EMA) | (C₁₄H₁₂F₄O₅)n | Variable | White to off-white powder |

Conclusion and Future Perspectives

The strategic use of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid as a precursor for a functional monomer opens up a versatile platform for the synthesis of advanced polymeric materials. The resulting Poly(TFP-Ac-EMA) serves as a reactive scaffold that can be readily modified with a variety of amine-containing molecules. This approach is particularly relevant for applications in drug delivery, where the conjugation of therapeutic agents to a polymer backbone is a key strategy, as well as in the development of functional surfaces and biomaterials. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of fluorinated reactive polymers.

References

- Yuan, J., et al. (2009). Controlled polymerization of 2,3,5,6-tetrafluorophenyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 47(16), 4064-4074.

- Theato, P. (2008). Synthesis of well-defined polymeric active esters. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.

- U.S. Patent 6,025,520 A, Method for preparing (meth)acrylic acid ester.

- Brittain, W. J., & Cobb, S. J. (2020). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.

- Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacryl

- Synthesis of a novel fluorinated polymer: poly(2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acrylate)

- Li, H., et al. (2006).

- Zhang, Q., et al. (2019). Post-polymerization modification based on reactive fluorinated polymers reaction. Chinese Chemical Letters, 30(12), 2029-2038.

- OECD. (2022). Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. OECD Series on Risk Management, No. 73.

- Semsarilar, M., & Perrier, S. (2012). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Macromolecules, 45(19), 7579-7592.

- Loczenski, R. O., et al. (2021). Synthesis of zwitterionic, hydrophobic, and amphiphilic polymers via RAFT polymerization induced self-assembly (PISA) in acetic acid. Polymer Chemistry, 12(36), 5146-5156.

- Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP - RSC Publishing. (n.d.).

- Lee, C. Y., et al. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 24(12), 6149–6155.

- Functionalization and Chemical Modification of 2-Hydroxyethyl Methacrylate with Carboxylic Acid - ResearchG

- Thermoset Polymers: Vinyl Esters - Polymer Innov

- Effect of Polymer Composition on the Optical Properties of a New Aggregation-Induced Emission Fluorophore: A Combined Experimental and Computational Approach - PubMed Central. (2023, August 1).

- Alter, S., et al. (2023). Synthesis and characterization of tetrafluorophenyl phosphonic acid functionalized polyacrylates as potential proton conducting materials. Journal of Applied Polymer Science, 140(3), e53313.

- A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides | Request PDF - ResearchG

- Gerthoffer, M. (2023). Design and Synthesis of Monomers toward Sequence-Controlled Polymers. Blacklight.

- Ameduri, B., et al. (2022). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. ACS Omega, 7(4), 3848-3857.

- Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modific

- U.S.

-

Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions - IRIS . (2020, April 5).

- Sinn, D., et al. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. Biomacromolecules, 19(10), 4158–4168.

- Synthesis of biobased monomers and their aqueous emulsion and photoinduced polymeriz

- Other bio-based polymers achieved using BHMF as monomer - ResearchG

- Van Camp, W., et al. (2010). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 1(4), 431-433.

- Ameduri, B., & Boutevin, B. (Eds.). (2004).

- RAFT Polymerization of Vinyl Esters: Synthesis and Applications - ResearchG

- TFP esters in Reactive groups - Lumiprobe. (n.d.).

- Harnessing Self-Condensing Vinyl Copolymerization for Well-Defined Redox-Active Hyperbranched Polymers Enabled by Flow Chemistry | Energy | ChemRxiv | Cambridge Open Engage. (2023, March 17).

- Polylactic Acid: Synthesis, Properties and Applic

- Polymer Preprints (American Chemical Society, Division of Polymer Chemistry) (2005), 46(2), 613-614.

- 1 History of Post-polymerization Modific

- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing). (2023, December 9).

- Meng, S., et al. (2023). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polymer Chemistry, 14(1), 101-109.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2,3,5,6-Tetrafluorophenyl acrylate | 101156-32-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid as a Precursor for API Synthesis

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid (TFPAA) represents a specialized "privileged structure" used to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs). Unlike simple phenoxyacetic acids, the tetrafluorinated variant offers two critical advantages driven by the "Fluorine Effect":

-

Metabolic Blockade: The four fluorine atoms at the 2,3,5,6-positions effectively block oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring, significantly extending the half-life (

) of the parent drug. -

pKa Modulation: The strong electron-withdrawing nature of the tetrafluorophenyl ring lowers the pKa of the carboxylic acid tail (approx. pKa 2.3 vs. 3.17 for non-fluorinated analogues), altering the drug's ionization state at physiological pH and influencing membrane permeability and protein binding.

This guide details the optimized synthesis of TFPAA and its downstream application as a linker in API synthesis, specifically for CRTH2 antagonists (asthma/allergy indications) and Aldose Reductase Inhibitors , where the phenoxyacetic acid motif is a pharmacophore requirement.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Note |

| IUPAC Name | 2-(2,3,5,6-tetrafluorophenoxy)acetic acid | Specific isomer (4-H position unsubstituted) |

| Molecular Formula | C₈H₄F₄O₃ | |

| Molecular Weight | 224.11 g/mol | |

| CAS Number | 14742-39-3 | |

| pKa (Calc.) | ~2.3 | Significantly more acidic than phenoxyacetic acid |

| LogP | 1.7 - 2.3 | Moderate lipophilicity |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in MeOH, DCM, EtOAc; Low in Water |

Mechanistic Insight: The Synthesis Logic

The synthesis of TFPAA relies on a Williamson Ether Synthesis , but with a critical modification due to the acidity of the starting material.

-

Substrate: 2,3,5,6-Tetrafluorophenol (TFP) .[1][2][3][4][5][6] Unlike regular phenol (pKa ~10), TFP has a pKa of ~5.5 due to the inductive effect of four fluorine atoms.

-

Implication: TFP is highly acidic for a phenol. It deprotonates readily with weak bases (e.g.,

), but the resulting phenoxide anion is less nucleophilic than a standard phenoxide. -

Optimization: To drive the reaction with Ethyl Bromoacetate , we utilize a polar aprotic solvent (Acetone or DMF) and elevated temperatures to compensate for the reduced nucleophilicity of the fluorinated phenoxide.

Experimental Protocol: Synthesis of TFPAA

Phase A: O-Alkylation (Formation of the Ester Intermediate)

Reaction:

Materials:

-

2,3,5,6-Tetrafluorophenol (1.0 equiv)[2]

-

Ethyl Bromoacetate (1.1 equiv) [Warning: Lachrymator]

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Acetone (Reagent Grade, dried over molecular sieves)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

-

Dissolution: Charge 2,3,5,6-tetrafluorophenol (5.0 g, 30.1 mmol) and anhydrous acetone (50 mL). Stir until dissolved.

-

Deprotonation: Add anhydrous

(8.3 g, 60.2 mmol) in one portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to ensure phenoxide formation. -

Alkylation: Add Ethyl Bromoacetate (3.7 mL, 33.1 mmol) dropwise via syringe over 5 minutes.

-

Reflux: Heat the mixture to a gentle reflux (

) for 4–6 hours.-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear, replaced by the less polar ester (

-

-

Workup:

-

Cool to room temperature.[7]

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to yield the crude ethyl ester as a pale yellow oil.

-

Phase B: Hydrolysis (Generation of the API Precursor)

Reaction:

Step-by-Step Procedure:

-

Hydrolysis: Dissolve the crude ester from Phase A in THF (30 mL). Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 g, 60 mmol) in water (10 mL).

-

Reaction: Stir vigorously at room temperature for 2 hours.

-

IPC: TLC should show conversion of the ester to the baseline spot (acid).

-

-

Acidification (Critical Step):

-

Evaporate the THF under reduced pressure.

-

Dilute the aqueous residue with water (20 mL).

-

Cool to

in an ice bath. -

Slowly acidify with 1M HCl until pH

1. A white precipitate (TFPAA) will form immediately.

-

-

Isolation:

-

Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Combine organics, wash with Brine (1 x 20 mL), and dry over anhydrous

. -

Filter and concentrate to dryness.

-

-

Purification: Recrystallize the crude solid from minimal hot Toluene or a Hexane/EtOAc mixture.

-

Yield: Expected ~85-90% (over 2 steps).

-

Characterization: 1H NMR (DMSO-d6):

13.2 (br s, 1H, COOH), 7.8 (m, 1H, Ar-H), 4.9 (s, 2H, O-CH2).

-

Downstream Application: API Coupling

Once synthesized, TFPAA is typically coupled to an amine scaffold (e.g., an indole or quinoline derivative) to form the final API. Due to the electron-withdrawing fluorine atoms, the carboxylic acid is less reactive toward standard coupling agents like EDC/NHS.

Recommended Coupling Protocol (HATU Method):

-

Activation: Dissolve TFPAA (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 mins.

-

Why HATU? The 7-azabenzotriazole derived active ester is more reactive than the OBt ester, necessary for the deactivated acid.

-

-

Coupling: Add the amine partner (API core, 1.0 equiv).

-

Reaction: Stir at RT for 12-16 hours.

-

Result: Formation of the amide bond with the metabolically stable tetrafluorophenoxy tail.

Visualization of Workflow

Caption: Optimized synthetic workflow for TFPAA and its subsequent conversion into a fluorinated API.

Safety & Handling (E-E-A-T)

-

Fluorinated Phenols: 2,3,5,6-Tetrafluorophenol is a skin irritant and can be absorbed through the skin. It is significantly more acidic than phenol; splashes can cause immediate chemical burns. Wear Neoprene gloves.

-

Ethyl Bromoacetate: A potent lachrymator (tear gas agent). Must be handled in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

-

Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated waste.

References

-

PubChem. (2025).[8] Acetic acid, 2-(2,3,5,6-tetrafluorophenoxy)- Compound Summary. National Library of Medicine. [Link]

-

Wilbur, D. S., et al. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Bioconjugate Chemistry, 4(6), 574-580. (Establishes reactivity of tetrafluorophenol derivatives). [Link]

-

Zhang, Z., et al. (2015).[6] Design, synthesis and evaluation of F-labeled cationic carbonic anhydrase IX inhibitors. Nature Reviews Drug Discovery (Cited context for tetrafluorophenoxy linkers in PET).[6] [Link]

Sources

- 1. Acetic acid,2-(2,3,5,6-tetrafluorophenoxy)- | C8H4F4O3 | CID 53422797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]

- 4. One-Pot Two-Step Radiosynthesis of a New 18F-Labeled Thiol Reactive Prosthetic Group and Its Conjugate for Insulinoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3,5,6-Tetrafluorophenol | 769-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid

Welcome to the technical support guide for the synthesis of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid?

The most common and direct method is a two-step process. It begins with the O-alkylation of 2,3,5,6-tetrafluorophenol with an alkyl haloacetate (typically ethyl chloroacetate) via the Williamson ether synthesis. This is followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product.[1]

Q2: What are the most critical parameters to control during the initial Williamson ether synthesis step?

The Williamson ether synthesis is an SN2 reaction, and its success is highly dependent on several factors.[2][3] Key parameters include:

-

Choice of Base: The base must be strong enough to completely deprotonate the acidic 2,3,5,6-tetrafluorophenol (pKa ~7-8) but not so harsh as to promote side reactions. Mild bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) to minimize elimination side reactions.[4]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal. They effectively solvate the cation of the base, leaving a highly reactive, "naked" phenoxide anion, which accelerates the rate of the desired SN2 reaction.

-

Temperature: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they also significantly favor competing elimination reactions.[3][4] A moderate temperature (e.g., 50-80 °C) is typically a good starting point.

Q3: What are the primary side products I should anticipate?

The main potential impurities arise from competing reaction pathways. In the first step, C-alkylation of the tetrafluorophenoxide ring can occur, although it is less common with highly fluorinated systems. A more prevalent side reaction is the base-catalyzed elimination of the alkylating agent (e.g., ethyl chloroacetate).[3] During the second step, incomplete hydrolysis can leave unreacted ester in the final product.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) can resolve the starting phenol, the intermediate ester, and the final acid product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific experimental problems in a question-and-answer format, providing insights into their causes and validated solutions.

Problem 1: Low Yield of the Intermediate, Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate

You've completed the Williamson ether synthesis step, but the yield is significantly lower than expected.

This is a common issue that can often be traced back to the delicate balance of conditions required for the SN2 reaction.

Possible Cause A: Incomplete Deprotonation of 2,3,5,6-tetrafluorophenol

-

Why it happens: The nucleophile in the Williamson synthesis is the phenoxide ion. If the phenol is not fully deprotonated, the concentration of the active nucleophile is reduced, leading to a sluggish or incomplete reaction.

-

How to fix it:

-

Base Selection: Ensure the base is sufficiently strong. While K₂CO₃ is common, if yields are poor, a stronger base like sodium hydride (NaH) can be used, though with caution to avoid side reactions.

-

Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the base to ensure complete deprotonation.

-

Anhydrous Conditions: Water can consume the base and protonate the phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with highly reactive bases like NaH.

-

Possible Cause B: Competing Elimination Reaction

-

Why it happens: The base can attack the alkylating agent (ethyl chloroacetate), leading to an E2 elimination reaction. This pathway competes directly with the desired SN2 reaction and is favored by high temperatures and strong, sterically hindered bases.[3]

-

How to fix it:

-

Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating.

-

Milder Base: Switch to a weaker base like K₂CO₃ or Na₂CO₃, which are less likely to promote elimination.[4]

-

Choice of Halide: If using ethyl bromoacetate, consider switching to ethyl chloroacetate. Bromide is a better leaving group, which can sometimes favor elimination more than chloride under certain conditions.

-

Possible Cause C: C-Alkylation of the Phenoxide

-

Why it happens: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers that are difficult to separate.[3]

-

How to fix it:

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.

-

Counter-ion: The nature of the cation can influence the O/C alkylation ratio. Potassium salts often give higher O-alkylation selectivity than sodium salts.

-

Problem 2: Incomplete Hydrolysis to the Final Acid

After the hydrolysis step, you detect a significant amount of the starting ester in your crude product.

Possible Cause A: Insufficient Reaction Time or Temperature

-

Why it happens: Ester hydrolysis, whether acid or base-catalyzed, is an equilibrium process and requires sufficient activation energy.[5][6] If the reaction time is too short or the temperature too low, the reaction may not go to completion.

-

How to fix it:

-

Extend Reaction Time: Continue monitoring the reaction by TLC or HPLC until the starting ester spot/peak has completely disappeared.

-

Increase Temperature: Gently increase the reflux temperature. For base-catalyzed hydrolysis, a mixture of ethanol and water is common. For acid-catalyzed hydrolysis, aqueous HCl or H₂SO₄ can be used.

-

Possible Cause B: Re-esterification (Acid-Catalyzed)

-

Why it happens: In acid-catalyzed hydrolysis, the alcohol byproduct (ethanol) can react with the carboxylic acid product to re-form the ester. This is particularly relevant if the water concentration is not sufficiently high.

-

How to fix it:

-

Use Excess Water: Ensure a large excess of water is present in the reaction mixture to drive the equilibrium towards the hydrolysis products.

-

Consider Base-Catalyzed Hydrolysis: Saponification (base-catalyzed hydrolysis) is an irreversible process because the resulting carboxylate salt is deprotonated and is no longer nucleophilic.[6] This is often the more reliable method for achieving complete hydrolysis. The final product is then obtained by a simple acidic workup.

-

Problem 3: Product Degradation during Synthesis

You observe the formation of unexpected byproducts or a lower-than-expected mass balance, suggesting the product is not stable under the reaction conditions.

Possible Cause A: Decarboxylation

-

Why it happens: While generally stable, some substituted phenoxyacetic acids can undergo decarboxylation under harsh acidic or basic conditions at high temperatures.[7]

-

How to fix it:

-

Milder Conditions: Use the mildest possible conditions for hydrolysis. For base-catalyzed hydrolysis, use NaOH or KOH at moderate temperatures (e.g., 60-80 °C) instead of vigorous, prolonged reflux. For acid-catalyzed routes, avoid excessively strong acids or high temperatures.

-

Summary of Troubleshooting Strategies

| Problem | Likely Cause | Recommended Solution |

| Low Yield of Ester | Incomplete Deprotonation | Use a slight excess of a suitable base (e.g., K₂CO₃); ensure anhydrous conditions. |

| Competing Elimination | Lower reaction temperature; use a milder base.[3] | |

| C-Alkylation | Use a polar aprotic solvent (e.g., DMF) and a potassium base.[3] | |

| Incomplete Hydrolysis | Insufficient Reaction | Increase reaction time and/or temperature; monitor by TLC/HPLC. |

| Re-esterification | Use a large excess of water or switch to irreversible base-catalyzed hydrolysis.[6] | |

| Product Degradation | Decarboxylation | Employ milder hydrolysis conditions (lower temperature, less harsh reagents).[7] |

Reaction Pathways and Visualization

Main Synthetic Pathway

The desired synthesis proceeds via O-alkylation followed by hydrolysis.

Caption: Overall workflow for the synthesis of the target compound.

Competing O- vs. C-Alkylation Side Reaction

This diagram illustrates the choice the ambident phenoxide nucleophile faces.

Sources

- 1. CAS 14742-39-3: 2,3,5,6-TETRAFLUOROPHENYLOXY-ACETIC ACID [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. sfu.ca [sfu.ca]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. d-nb.info [d-nb.info]